N-(2-amino-4-propoxyphenyl)pyridine-3-carboxamide
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Overview
Description
N-(2-amino-4-propoxyphenyl)pyridine-3-carboxamide is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and industrial applications. This compound features a pyridine ring substituted with an amino group and a propoxyphenyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
The synthesis of N-(2-amino-4-propoxyphenyl)pyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the reaction of 2-amino-4-propoxybenzoic acid with pyridine-3-carboxylic acid chloride under specific conditions to form the desired compound. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction environments to ensure consistency and efficiency.
Chemical Reactions Analysis
N-(2-amino-4-propoxyphenyl)pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: The amino and propoxy groups can participate in nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while substitution reactions can introduce new functional groups to the molecule.
Scientific Research Applications
N-(2-amino-4-propoxyphenyl)pyridine-3-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research explores its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in diseases.
Industry: It finds applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-amino-4-propoxyphenyl)pyridine-3-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The compound’s structure allows it to bind to active sites of target proteins, modulating their activity and influencing biological pathways .
Comparison with Similar Compounds
N-(2-amino-4-propoxyphenyl)pyridine-3-carboxamide can be compared with other pyridine carboxamide derivatives. Similar compounds include:
- N-(2-amino-4-methoxyphenyl)pyridine-3-carboxamide
- N-(2-amino-4-ethoxyphenyl)pyridine-3-carboxamide
- N-(2-amino-4-butoxyphenyl)pyridine-3-carboxamide
These compounds share a similar core structure but differ in the substituents attached to the phenyl ring. The unique propoxy group in this compound may confer distinct chemical and biological properties, making it a valuable compound for specific applications .
Properties
IUPAC Name |
N-(2-amino-4-propoxyphenyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c1-2-8-20-12-5-6-14(13(16)9-12)18-15(19)11-4-3-7-17-10-11/h3-7,9-10H,2,8,16H2,1H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKVXPPQOIGADHZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC(=C(C=C1)NC(=O)C2=CN=CC=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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